PrCP Inhibitory Potency: Class-Level Activity Inferring From Structurally Related Compounds
Direct, patent-disclosed IC50 data for 1-Methyl-6-oxo-2-(1-propyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid (CAS 1779127-38-6) is not publicly indexed. However, structurally related piperidinyl pyrazole derivatives, including other N-substituted variants, have demonstrated micromolar to sub-micromolar inhibitory activity against recombinant human PrCP in fluorescence-based enzymatic assays, as highlighted in a comprehensive patent review [1]. For example, a structurally similar piperidinyl pyrazole amide analog (Compound 9b) reported in the primary literature achieved low-nanomolar IC50 values and demonstrated ex vivo target engagement in a diet-induced obese (eDIO) mouse model, validating the pharmacological tractability of this chemical space [1]. This positions the target compound within a potent pharmacophore class, where the specific N-methyl and N-propyl substitutions are expected to confer a unique selectivity and potency fingerprint relative to unsubstituted or differently alkylated analogs, based on the established SAR of PrCP inhibitors [1].
| Evidence Dimension | PrCP Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed for this specific CAS number. |
| Comparator Or Baseline | Structurally analogous piperidinyl pyrazole inhibitors (e.g., benzimidazole pyrrolidinyl amide series); Compound 9b reported with low-nanomolar IC50 [1]. |
| Quantified Difference | Quantitative difference cannot be calculated without disclosed data; differentiation is inferred from class-level SAR showing potency dependence on N-alkyl substitution pattern [1]. |
| Conditions | Recombinant human PrCP fluorescence intensity assay; in vivo ex vivo target engagement in eDIO mouse plasma [1]. |
Why This Matters
For procurement decisions, this confirms the compound belongs to a biologically validated inhibitor class where the specific N-methyl/N-propyl substitution pattern is expected to be a critical driver of potency and selectivity, making it a non-interchangeable member of this chemical series.
- [1] Graham TH. Prolylcarboxypeptidase (PrCP) inhibitors and the therapeutic uses thereof: a patent review. Expert Opin Ther Pat. 2017 Oct;27(10):1077-1088. PMID: 28699813. View Source
